3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid
Description
3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyridine ring system.
Properties
IUPAC Name |
3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-7(9(12)13)6-3-1-2-5(6)4-10-8/h4H,1-3H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUMPFIWKWKREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CNC(=O)C(=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the cyclopentane ring can be introduced through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid and its analogs, derived from the evidence:
Key Observations:
Core Structure Differences :
- The target compound’s pyridine core contrasts with the pyridazine (two adjacent nitrogen atoms) in the Enamine Ltd analog . Pyridazines generally exhibit distinct electronic properties and reactivity compared to pyridines.
- The cyclopenta[c]pyridine system in the target compound is partially saturated (2H,3H,5H,6H,7H), while the dihydro analog (6,7-dihydro-5H-) in has fewer saturated bonds, affecting conformational flexibility .
Functional Group Variations: The 3-oxo group in the target compound may enhance hydrogen-bonding interactions compared to non-oxygenated analogs like 6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid .
Synthetic Accessibility :
- The pyridazine analog (CAS 31491-44-8) is commercially available, suggesting established synthetic routes, whereas the target compound’s synthesis may require specialized methods due to its unique saturation pattern .
Critical Analysis of Contradictions and Limitations
- Nomenclature Conflicts: erroneously lists a pyridazine core for a compound resembling the target pyridine structure, emphasizing the need for precise CAS cross-referencing .
- Data Gaps : Molecular weight and formula for the target compound are estimated due to insufficient experimental data in the evidence.
Biological Activity
3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid is a heterocyclic compound notable for its complex fused ring structure that includes both cyclopentane and pyridine elements. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.
Structural Characteristics
The compound features a carboxylic acid functional group and a keto group , which contribute to its chemical reactivity and potential biological effects. The unique arrangement of these functional groups allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.17 g/mol |
| Functional Groups | Carboxylic acid, Keto |
| Structural Features | Fused ring system |
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit significant biological activities relevant to pharmacology. Compounds with similar structures have shown antimicrobial and anti-inflammatory properties. Further investigation is warranted to elucidate the specific biological mechanisms and therapeutic potentials.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit antibacterial activity against various strains of gram-positive bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 6.25 mg/mL for certain derivatives.
- Compounds structurally similar to this compound have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Studies
-
Antibacterial Activity Study : A study evaluated the antibacterial efficacy of synthesized derivatives of cyclopenta[c]pyridine compounds using the agar-well diffusion method. The results indicated that several derivatives exhibited promising activity against Pseudomonas aeruginosa and E. coli at concentrations ranging from 10 mg/mL to 50 mg/mL.
Compound Name MIC (mg/mL) Activity Against Cyclopenta Derivative A 6.25 Staphylococcus aureus Cyclopenta Derivative B 12.5 E. coli Cyclopenta Derivative C 25 Pseudomonas aeruginosa -
Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties of similar compounds. The study utilized in vitro assays to assess the inhibition of pro-inflammatory cytokines in human cell lines.
- Results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels upon treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
